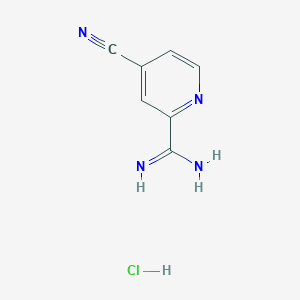

4-Cyanopicolinimidamide hydrochloride

CAS No.: 1179361-12-6

Cat. No.: VC15989077

Molecular Formula: C7H7ClN4

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179361-12-6 |

|---|---|

| Molecular Formula | C7H7ClN4 |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | 4-cyanopyridine-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C7H6N4.ClH/c8-4-5-1-2-11-6(3-5)7(9)10;/h1-3H,(H3,9,10);1H |

| Standard InChI Key | NQQUEQRITZUNTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1C#N)C(=N)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Cyanopicolinimidamide hydrochloride belongs to the class of pyridine-based imidamides. Its IUPAC name, 4-cyanopyridine-2-carboximidamide hydrochloride, reflects the substitution pattern: a cyano group at the 4-position and a carboximidamide group at the 2-position of the pyridine ring, with a hydrochloride counterion . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.61 g/mol | |

| Exact Mass | 182.03600 g/mol | |

| PSA (Polar Surface Area) | 86.55 Ų | |

| LogP (Partition Coefficient) | 1.84 |

The compound’s planar structure and electron-deficient pyridine ring enhance its reactivity in metal coordination, as evidenced by its use in nickel catalysis .

Spectroscopic and Computational Data

While experimental data on melting/boiling points are unavailable , computational analyses predict moderate solubility in polar aprotic solvents due to its high PSA . The SMILES string \text{N\C(=N\C#N)\c1ncccc1} and InChI key HMQYOLLIJRIQNB-UHFFFAOYSA- provide precise descriptors for cheminformatics applications.

Synthesis and Manufacturing

Precursor Synthesis: 4-Cyanopyridine

The parent compound, 4-cyanopyridine (CAS 100-48-1), is synthesized via ammoxidation of 4-methylpyridine. In a fixed-bed reactor, 4-methylpyridine and ammonia are preheated to 180–330°C, mixed with air, and passed over a catalyst at 330–450°C under 0.020–0.070 kPa pressure . This process achieves >99% conversion and >98% yield , producing a precursor critical for subsequent functionalization.

Applications in Catalysis and Medicinal Chemistry

Nickel-Catalyzed Cross-Coupling Reactions

In a landmark study, (Z)-N-cyanopicolinimidamide (PyCamCN) was identified as a superior ligand for nickel-catalyzed ketonylation reactions . Key findings include:

-

Ligand Efficiency: PyCamCN increased ketone yields by 30% compared to dtbpy ligands in PROTAC synthesis .

-

Mechanistic Insight: The ligand’s electron-withdrawing cyano group stabilizes nickel intermediates, facilitating oxidative addition of acyl electrophiles .

BRD4 Degradation via PROTACs

PROTACs leveraging 4-cyanopicolinimidamide hydrochloride derivatives demonstrated potent BRD4 degradation:

| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|

| Amide (dBET1) | 95.0 | 80 |

| Ester | 5.4 | 83 |

| Alkane | 10.8 | 76 |

| Ketone (PyCamCN) | 9.2 | 85 |

The ketone-linked PROTAC (6) achieved 85% degradation efficiency at 9.2 nM, outperforming traditional amide-based designs . This underscores the compound’s role in optimizing ternary complex formation between E3 ligases and target proteins.

Physicochemical and Regulatory Considerations

Discontinuation and Alternatives

CymitQuimica discontinued 4-cyanopicolinimidamide hydrochloride in 2019 , prompting researchers to explore alternatives like 4-methoxy-N-cyanopicolinimidamide (CAS 908886) . Sigma-Aldrich offers (Z)-N′-cyanopicolinimidamide (89795-81-3), a non-salt analog, at $10.00/1g .

Future Directions and Challenges

-

Scalable Synthesis: Developing one-pot methodologies to streamline production.

-

Structure-Activity Studies: Modifying the pyridine and cyanoguanidine moieties to enhance binding kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume